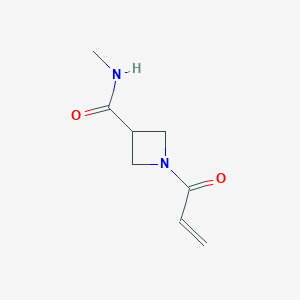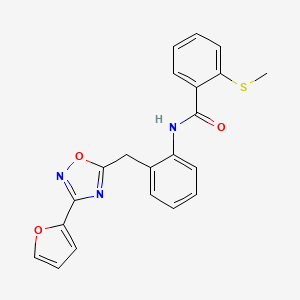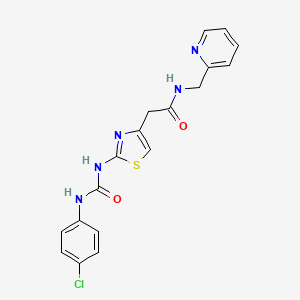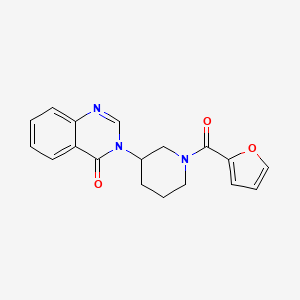
4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one, also known as BMK or Phenylacetone, is a chemical compound that plays a crucial role in the synthesis of various drugs, including amphetamines and methamphetamines. Due to its importance in the pharmaceutical industry, BMK has been the subject of extensive scientific research, particularly in the areas of synthesis, mechanism of action, and physiological effects.
Applications De Recherche Scientifique
Structural and Theoretical Studies
A study focused on the structural elucidation and theoretical analysis of a potent anticonvulsant enaminone, closely related to 4-(3-Bromophenyl)-4-methylcyclohex-2-en-1-one, through X-ray crystallography and ab initio calculations. It highlighted the molecule's energetically preferred conformation which underpins its biological activity. This research suggests that the enaminone system and the 4-bromophenyl group play critical roles in conferring anticonvulsant properties, potentially guiding the design of new anticonvulsant agents (Edafiogho et al., 2003).
Antinociceptive Activities
Another study evaluated the antinociceptive activity of several anilino enaminone compounds, including variants structurally similar to this compound, using formalin and hot plate tests in mice. The findings indicated that specific compounds exhibited antinociceptive activity dependent on GABA receptors, shedding light on their potential therapeutic applications in pain management (Masocha et al., 2016).
Synthesis and Structure-Activity Correlations
Further research into the synthesis and anticonvulsant activity of enaminones, including analogs of this compound, revealed structure-activity correlations. This study emphasized the significance of specific structural features in enhancing the compounds' anticonvulsant efficacy and minimizing toxicity, providing insights into the design of safer anticonvulsant drugs (Scott et al., 1993).
Organosilicon Chemistry
Research on organosilicon compounds, such as 4-Silacyclohexan-1-ones containing silicon protecting groups, explores the utility of these structures in synthesis. These compounds serve as versatile building blocks for creating a variety of chemical entities, demonstrating the broad applicability of silicon-containing heterocycles in organic synthesis (Geyer et al., 2015).
Clathrate Formation
A study on clathrates involving TETROL and methylcyclohexanones, related to this compound, illustrated selective inclusion phenomena based on the methyl group's position. This research provides valuable insights into host-guest chemistry, potentially relevant for developing new materials or separation techniques (Barton et al., 2015).
Propriétés
IUPAC Name |
4-(3-bromophenyl)-4-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-13(7-5-12(15)6-8-13)10-3-2-4-11(14)9-10/h2-5,7,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGADWTSJGWQZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

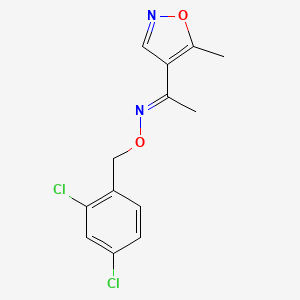
![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2753120.png)
![ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2753121.png)
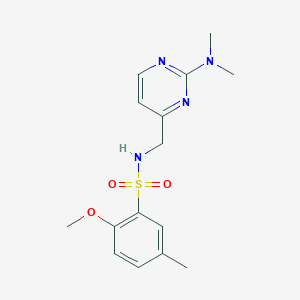
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2753124.png)
![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B2753126.png)
